molecular formula C8H12N2O2 B1396918 2-Ethoxy-1-(1-methyl-pyrazol-4-yl)-ethanone CAS No. 1104291-93-1

2-Ethoxy-1-(1-methyl-pyrazol-4-yl)-ethanone

Cat. No. B1396918
M. Wt: 168.19 g/mol
InChI Key: RSKYWYDQICZLIC-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Microwave Synthesis and Biological Activity

  • Microwave Synthesis of Biologically Active Compounds : A study demonstrated the synthesis of a pyrazole derivative (similar to 2-Ethoxy-1-(1-methyl-pyrazol-4-yl)-ethanone) using microwave energy, leading to products with potential antimicrobial activity against bacteria like E. coli and Salmonella typhimurium (Katade et al., 2008).

Antagonist Clinical Candidate for Pain Management

  • σ1 Receptor Antagonist for Pain Treatment : Research on a new series of pyrazoles led to the identification of a compound (related to 2-Ethoxy-1-(1-methyl-pyrazol-4-yl)-ethanone) as a σ1 receptor antagonist, showing potential as a clinical candidate for pain management (Díaz et al., 2020).

Synthesis and Antimicrobial Activity

  • Antimicrobial Activity of Derivatives : A series of novel derivatives containing pyrazol-oxy moieties, related to the structure of 2-Ethoxy-1-(1-methyl-pyrazol-4-yl)-ethanone, were synthesized and found to exhibit moderate inhibitory activity against Gibberella zeae (Liu et al., 2012).
  • Synthesis and Evaluation of Antimicrobial Agents : Another study synthesized ethanone derivatives with a pyrazolyl group, demonstrating antibacterial properties against common pathogens like Staphylococcus aureus and E. coli (Asif et al., 2021).

Neurological Applications

  • Memory Enhancement in Mice : Derivatives of 2-Ethoxy-1-(1-methyl-pyrazol-4-yl)-ethanone were studied for their effects on learning and memory in mice, indicating potential therapeutic applications in memory dysfunction (Zhang Hong-ying, 2012).

Antifungal Activity

  • Antifungal Derivatives Synthesis : The synthesis of 4-hetarylpyrazoles and furo[2,3-c]pyrazoles, structurally related to 2-Ethoxy-1-(1-methyl-pyrazol-4-yl)-ethanone, showed potent in vitro antifungal activity, highlighting their potential as antifungal agents (Bondock et al., 2011).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

2-ethoxy-1-(1-methylpyrazol-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-3-12-6-8(11)7-4-9-10(2)5-7/h4-5H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSKYWYDQICZLIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)C1=CN(N=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxy-1-(1-methyl-pyrazol-4-yl)-ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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